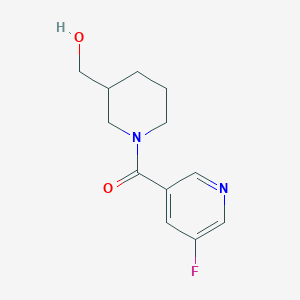
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
(5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. For instance, the presence of a fluorine atom in the compound could potentially influence its absorption and distribution .
Biologische Aktivität
The compound (5-Fluoropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , with the CAS number 1566215-44-8, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15FN2O2
- Molecular Weight : 224.23 g/mol
- Purity : Standard purity is reported at 98% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, compounds containing a piperidine moiety often exhibit significant effects on neurotransmitter systems, particularly those involving serotonin and dopamine.
Key Mechanisms:
- Receptor Binding : The fluorinated pyridine structure enhances binding affinity to certain receptors, which may lead to increased efficacy in modulating neurochemical pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes like 15-PGDH (15-hydroxyprostaglandin dehydrogenase), which plays a role in prostaglandin metabolism .
Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound can exhibit notable pharmacological activities:
- Antidepressant Activity : Compounds similar to this compound have been linked to antidepressant effects through serotonin receptor modulation.
- Anti-inflammatory Effects : The inhibition of 15-PGDH has been associated with increased levels of prostaglandins, which can have protective effects against inflammation and tissue damage in models of colitis .
Case Studies and Research Findings
Several research articles have investigated the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Study on Antidepressant Effects :
- Inflammation Model Studies :
-
Comparative Efficacy :
- A comparative study assessed various piperidine derivatives for their binding affinity to serotonin receptors, with promising results for those containing fluorinated structures.
Data Table: Comparative Biological Activities
Eigenschaften
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-11-4-10(5-14-6-11)12(17)15-3-1-2-9(7-15)8-16/h4-6,9,16H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOBPHVBFRNEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















